(3-(2,4-Dichloro-5-fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2,4-Dichloro-5-fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4-Dichloro-5-fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions:
Methanol addition: The final step involves the addition of a methanol group to the pyrazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The conditions are optimized for yield and purity, often involving catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, halogenating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully hydrogenated pyrazole ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(2,4-Dichloro-5-fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways depend on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
- (3-(2,4-Dichlorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol
- (3-(2,4-Difluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol
Uniqueness
(3-(2,4-Dichloro-5-fluorophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol is unique due to the presence of both dichloro and fluorophenyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
618441-90-0 |
---|---|
Molecular Formula |
C17H13Cl2FN2O |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
[3-(2,4-dichloro-5-fluorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H13Cl2FN2O/c1-10-3-2-4-12(5-10)22-8-11(9-23)17(21-22)13-6-16(20)15(19)7-14(13)18/h2-8,23H,9H2,1H3 |
InChI Key |
CGJJQNQQWJMKHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.